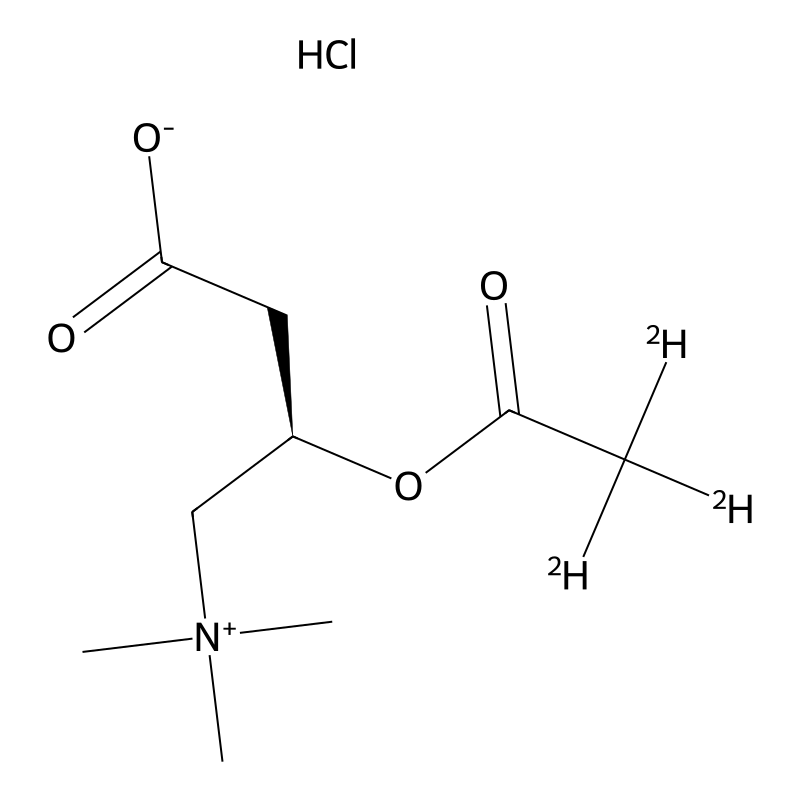

Acetyl-d3 L-Carnitine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for L-Carnitine Quantification

ALCAR-d3 serves as a reference compound for measuring L-Carnitine levels in biological samples. L-Carnitine is a naturally occurring molecule involved in transporting fatty acids into the mitochondria, where they are burned for energy. By introducing a specific isotopic label (deuterium, "d3") into the ALCAR molecule, scientists can distinguish it from the naturally occurring L-Carnitine in the sample. This allows for accurate quantification of L-Carnitine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) [3].

Here's a reference for a supplier mentioning ALCAR-d3 as an internal standard: Acetyl-L-carnitine-d3 (chloride) (ALCAR-d3, L-Acetylcarnitine-d3, C2:0 Carnitine-d3, CAR 2:0-d3, L-Carnitine acetyl ester-d3, CAS Number: 362049-62-5):

Potential Advantages of ALCAR-d3

Compared to unlabeled L-Carnitine used as an internal standard, ALCAR-d3 offers potential advantages:

- Reduced Matrix Effects: Biological samples can contain various molecules that might interfere with the measurement of L-Carnitine. ALCAR-d3, having a slightly different structure due to the deuterium label, might be less susceptible to such interference, leading to more accurate quantification [3].

Research on L-Carnitine Function

By accurately measuring L-Carnitine levels, scientists can investigate its role in various physiological processes. Some potential areas of research include:

- Energy Metabolism: L-Carnitine plays a crucial role in transporting fatty acids into the mitochondria for energy production. Studying L-Carnitine levels can help understand how the body utilizes energy from fat [3].

- Neurological Disorders: L-Carnitine deficiency has been linked to certain neurological disorders. Research using ALCAR-d3 can help explore the connection between L-Carnitine levels and brain function [3].

- Muscle Function: L-Carnitine is essential for muscle energy production. Studies using ALCAR-d3 can investigate the relationship between L-Carnitine levels and muscle performance or fatigue [3].

Acetyl-d3 L-Carnitine Hydrochloride is a deuterated form of acetyl L-carnitine, which is a derivative of L-carnitine. This compound is characterized by the presence of three deuterium atoms in place of hydrogen atoms in its molecular structure. Its molecular formula is , and it has a molecular weight of 242.72 g/mol. The compound appears as an off-white solid and is soluble in solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .

The compound is primarily utilized in research settings, particularly in mass spectrometry for quantitative measurements and imaging. It serves as an internal standard for the quantification of L-acetylcarnitine in various analytical methods, including liquid chromatography tandem mass spectrometry .

- Hydrolysis: In aqueous environments, the acetyl group can be hydrolyzed, leading to the formation of L-carnitine.

- Methylation: The nitrogen atom can undergo methylation, affecting its biological activity.

- Formation of Salts: As a hydrochloride salt, it can participate in acid-base reactions.

These reactions are significant for understanding its stability and reactivity in biological systems.

Acetyl-d3 L-Carnitine Hydrochloride exhibits several biological activities:

- Energy Metabolism: Similar to other forms of carnitine, it plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for energy production.

- Neuroprotective Effects: Research indicates that acetyl L-carnitine may have neuroprotective properties, potentially benefiting cognitive function and mitigating neurodegenerative diseases .

- Antioxidant Properties: The compound may also exhibit antioxidant effects, helping to reduce oxidative stress in cells.

These biological activities make it a subject of interest in pharmacological studies.

The synthesis of Acetyl-d3 L-Carnitine Hydrochloride can be achieved through several methods:

- Deuteration of Acetyl L-Carnitine: This involves replacing specific hydrogen atoms with deuterium during the synthesis process.

- Acetylation of L-Carnitine: Standard methods for acetylating L-carnitine can be adapted to incorporate deuterated reagents.

- Chemical Modification: Utilizing specific reagents that facilitate the introduction of deuterium into the molecular structure without altering other functional groups.

These methods ensure high purity and isotopic labeling necessary for research applications.

Acetyl-d3 L-Carnitine Hydrochloride has various applications:

- Mass Spectrometry: Used as an internal standard for quantifying acetyl L-carnitine levels in biological samples.

- Neuroscience Research: Investigated for its potential therapeutic effects on cognitive decline and neurodegenerative disorders.

- Metabolic Studies: Employed in studies examining fatty acid metabolism and energy production pathways.

The versatility of this compound makes it valuable in both basic and applied research settings.

Interaction studies involving Acetyl-d3 L-Carnitine Hydrochloride focus on its biochemical interactions:

- Drug Interactions: Research indicates potential interactions with other pharmaceuticals affecting metabolic pathways.

- Enzyme Activity Modulation: Studies have explored how this compound influences enzymes involved in fatty acid oxidation and energy metabolism.

- Cellular Uptake Mechanisms: Investigations into how cells uptake this compound reveal insights into its bioavailability and efficacy.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Similar Compounds

Several compounds are similar to Acetyl-d3 L-Carnitine Hydrochloride, each with unique properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| L-Carnitine | C7H15NO3 | Non-acetylated form; lacks deuterium labeling |

| Acetyl L-Carnitine | C9H17NO4 | Regular form without deuterium |

| Propionyl-L-Carnitine | C8H15NO4 | Contains a propionyl group instead of acetyl |

| Butyryl-L-Carnitine | C9H17NO4 | Contains a butyryl group |

These compounds share structural similarities but differ in functional groups or isotopic labeling, highlighting the unique characteristics of Acetyl-d3 L-Carnitine Hydrochloride.

The synthesis of acetyl-d3 L-carnitine hydrochloride relies on strategic deuterium incorporation into the methyl group of the carnitine backbone. A widely adopted method involves demethylation-realkylation of L-carnitine precursors using deuterated methylating agents. For example, one patented approach (CN104860835B) employs a two-step process:

- Demethylation: L-carnitine is heated in 2-hydroxyethylamine solvent at 80–100°C to yield demethylated intermediates.

- Deuterated alkylation: The intermediate reacts with iodomethane-D3 (CD3I) in dimethyl sulfoxide (DMSO) at 40–60°C, achieving >98% isotopic incorporation.

Alternative routes include enzymatic transesterification using deuterated acetyl-CoA analogs, though chemical synthesis remains dominant due to scalability. Comparative studies show that demethylation-alkylation achieves higher isotopic purity (99.5%) than direct deuterium exchange methods, which often suffer from incomplete labeling.

Isotopic Labeling Strategies for Stable Isotope Incorporation

Deuterium labeling in acetyl-d3 L-carnitine hydrochloride focuses on preserving metabolic functionality while ensuring isotopic stability. Key strategies include:

- Methyl-D3 group introduction: Replacing the native methyl group (-CH3) with -CD3 via nucleophilic substitution (e.g., using CD3I).

- Protection-deprotection cycles: Temporary masking of hydroxyl and carboxyl groups during synthesis to prevent undesired side reactions.

A study comparing labeling efficiency found that using deuterated iodomethane (CD3I) in aprotic solvents (e.g., DMSO) achieves 98.2% isotopic purity, whereas deuterated methanol (CD3OH) under acidic conditions yields only 72–85%. The choice of solvent and catalyst (e.g., potassium carbonate) significantly impacts reaction kinetics and deuterium retention.

Optimization of Reaction Conditions for High Isotopic Purity

Critical parameters for maximizing isotopic purity include:

| Parameter | Optimal Range | Impact on Isotopic Purity |

|---|---|---|

| Molar ratio (L-carnitine : CD3I) | 1 : 1.2–1.5 | Ratios >1.5 increase byproduct formation |

| Reaction temperature | 50–60°C | Temperatures >70°C degrade carnitine |

| Solvent polarity | DMSO > DMF > THF | Higher polarity enhances CD3I solubility |

| Reaction time | 4–6 hours | Prolonged durations reduce yield |

Data from LC-MS analyses indicate that maintaining pH 7–8 during alkylation minimizes hydrolysis of the acetyl-d3 group. Post-synthetic purification via recrystallization in isopropanol-acetone mixtures further elevates purity to ≥99%.

Analytical Validation of Synthetic Products via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

1H NMR spectra confirm deuterium incorporation through the absence of the native methyl proton signal (δ 3.2 ppm) and the presence of a singlet for the quaternary ammonium group (δ 3.3 ppm). 13C NMR detects the deuterated methyl carbon at δ 47.5 ppm, distinct from non-deuterated analogs (δ 45.8 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 242.72 [M+H]+, consistent with the theoretical mass of acetyl-d3 L-carnitine hydrochloride. High-resolution MS (HRMS) further differentiates isotopic distributions:

HPLC Validation

Reverse-phase HPLC with UV detection (210 nm) demonstrates ≥99% chemical purity, while tandem MS (MS/MS) fragments confirm structural integrity via characteristic ions at m/z 85.1 (trimethylamine) and m/z 144.2 (acetyl-d3 moiety).

Acetyl-d3 L-Carnitine Hydrochloride represents a deuterium-labeled analog of acetyl-L-carnitine hydrochloride, characterized by the molecular formula C₉H₁₅D₃ClNO₄ and a molecular weight of 242.72 g/mol [1] [2]. The compound is systematically named (R)-3-Acetoxy-4-(trimethylammonio)butyrate Hydrochloride, with the Chemical Abstracts Service registry number 1334532-17-0 [5] [7]. The isotopic substitution pattern specifically involves the replacement of three hydrogen atoms with deuterium atoms in the N-methyl group, resulting in a trideuterated methyl moiety (CD₃) [5] [11].

The structural framework maintains the characteristic L-carnitine backbone with an acetyl ester functionality at the hydroxyl position [3]. The absolute stereochemistry exhibits R configuration at both the C2 and C3 positions, as established through neutron diffraction crystallographic studies [21] [31]. The optical rotation demonstrates a specific rotation of [α]₂₅/D −28° when measured at a concentration of 1 g/100 mL in water [1].

Table 1: Basic Physicochemical Properties of Acetyl-d3 L-Carnitine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅D₃ClNO₄ |

| Molecular Weight (g/mol) | 242.72 |

| CAS Number | 1334532-17-0 |

| IUPAC Name | (R)-3-Acetoxy-4-(trimethylammonio)butyrate Hydrochloride |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥99% |

| Physical State | Solid |

| Color | White to Off-White |

| Melting Point | 194°C (decomposition) |

| Storage Temperature | −20°C |

The isotopic enrichment achieves a minimum of 98 atom percent deuterium, ensuring high purity for analytical applications [1] [5]. The mass shift of M+3 relative to the unlabeled compound facilitates precise mass spectrometric differentiation [1]. The deuterium incorporation occurs exclusively at the N-methyl position, preserving the stereochemical integrity and biological relevance of the parent compound [7] [11].

Spectral Characterization (¹H NMR, ¹³C NMR, FT-IR)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of Acetyl-d3 L-Carnitine Hydrochloride exhibits characteristic resonances consistent with the deuterium substitution pattern [11] [13]. The trimethylamine protons in carnitine typically appear at 3.20 parts per million, while acetylcarnitine shows a chemical shift at 3.17 parts per million [13]. In the deuterated analog, the N-methyl deuterium atoms do not contribute to the ¹H Nuclear Magnetic Resonance spectrum, resulting in the absence of the characteristic N-methyl signal [11] [16].

The acetyl methyl group resonates at approximately 2.12 parts per million, maintaining its chemical shift position despite the isotopic substitution at the adjacent nitrogen center [13]. The methylene protons adjacent to the quaternary nitrogen appear as a multiplet around 3.17 parts per million, while the hydroxyl-bearing carbon proton resonates in the expected region for carnitine derivatives [13] [16].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance analysis reveals the characteristic carbon framework of the carnitine structure with distinct isotopic effects on carbons adjacent to the deuterium substitution site [12]. The carbonyl carbon of the acetyl group appears at approximately 173 parts per million, while the carboxyl carbon resonates around 176 parts per million [12]. The quaternary nitrogen-bearing carbon exhibits isotopic splitting due to the deuterium coupling, appearing as a triplet with reduced intensity compared to the unlabeled compound [12].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary structural information, revealing characteristic absorption bands for the functional groups present in Acetyl-d3 L-Carnitine Hydrochloride [25]. The carbonyl stretching vibrations appear at approximately 1740 cm⁻¹ for the ester functionality and around 1600 cm⁻¹ for the carboxylate group [25]. The C-H stretching vibrations in the 2800-3000 cm⁻¹ region show reduced intensity due to the deuterium substitution, while C-D stretching appears at lower frequencies around 2100-2300 cm⁻¹ [25].

Solubility, Stability, and Hygroscopicity Profiles

Solubility Characteristics

Acetyl-d3 L-Carnitine Hydrochloride demonstrates solubility patterns similar to its unlabeled counterpart across various solvent systems [2] [17]. The compound exhibits slight solubility in water and dimethyl sulfoxide, with improved dissolution in polar protic solvents [2]. Quantitative solubility measurements indicate approximately 10 mg/mL in dimethyl sulfoxide and 20 mg/mL in both ethanol and dimethyl formamide [17] [18].

Table 2: Solubility Profile of Acetyl-d3 L-Carnitine Hydrochloride

| Solvent | Solubility | Reference Compound |

|---|---|---|

| Water | Slightly soluble | Similar to acetyl-L-carnitine |

| DMSO | Slightly soluble (~10 mg/mL) | Similar to acetyl-L-carnitine |

| Methanol | Slightly soluble | Similar to acetyl-L-carnitine |

| DMF (Dimethyl Formamide) | Soluble (~20 mg/mL) | Similar to acetyl-L-carnitine |

| Ethanol | Soluble (~20 mg/mL) | Similar to acetyl-L-carnitine |

The enhanced solubility in organic solvents facilitates analytical procedures and sample preparation protocols [4]. The polar nature of the quaternary ammonium functionality contributes to the compound's limited solubility in non-polar solvents while maintaining reasonable dissolution in polar systems [17].

Hygroscopicity Profile

Carnitine derivatives, including Acetyl-d3 L-Carnitine Hydrochloride, exhibit significant hygroscopic properties that can impact handling and formulation processes [19] [22]. The hygroscopic nature stems from the quaternary ammonium functionality and the presence of multiple polar groups capable of hydrogen bonding with atmospheric moisture [19]. Studies on related carnitine compounds demonstrate that moisture absorption can lead to clumping, reduced flow properties, and potential stability issues [19].

The hygroscopic behavior necessitates careful environmental control during handling and processing operations [22]. Relative humidity levels should be maintained below 60% to minimize moisture uptake and preserve the physical characteristics of the compound [19]. Anti-hygroscopic formulation strategies have been developed for related carnitine compounds, involving encapsulation with hydrophobic polymers to reduce moisture sensitivity [19] [22].

Crystallographic and Polymorphic Studies

Crystal Structure Analysis

Crystallographic investigations of carnitine derivatives have provided detailed structural information regarding molecular packing and intermolecular interactions [20] [21]. Neutron diffraction studies on deuterated carnitine compounds have been particularly valuable for determining precise hydrogen and deuterium positions within the crystal lattice [21] [31]. The crystal structure of related carnitine tetrachloroaurate salts reveals orthorhombic symmetry with space group P2₁2₁2₁ [21] [31].

The absolute stereochemistry at both C2 and C3 positions has been confirmed as R configuration through single-crystal neutron diffraction analysis [21] [31]. Unit cell parameters for deuterated carnitine derivatives typically show dimensions of approximately a = 10.855 Å, b = 11.678 Å, and c = 22.776 Å [21]. The crystal packing involves extensive hydrogen bonding networks between the quaternary ammonium groups and chloride counterions [21].

Polymorphic Behavior

Polymorphism studies on carnitine derivatives have identified multiple crystalline forms with distinct physical and chemical properties [23] [24]. L-Carnitine orotate polymorphs demonstrate monotropic relationships, with Form I representing a metastable phase and Form II exhibiting greater thermodynamic stability [23]. Differential Scanning Calorimetry analysis reveals distinct melting endotherms for different polymorphic forms, with Form I showing transformation to Form II under specific conditions [23].

Table 3: Mass Spectrometry Parameters for Acetyl-d3 L-Carnitine Hydrochloride

| Parameter | Acetyl-d3 L-Carnitine | Comparison (Unlabeled) |

|---|---|---|

| Precursor Ion (m/z) | 207.1 | 204.1 |

| Product Ion (m/z) | 85.1 | 85.1 |

| Collision Energy (eV) | 15 | 15 |

| Mass Shift | M+3 | M |

| Fragmentation Pattern | Loss of trimethylamine (59) and acyl chain | Loss of trimethylamine (59) and acyl chain |

| Deuteration Site | N-methyl group (CD₃) | N-methyl group (CH₃) |

The crystallization conditions significantly influence the polymorphic outcome, with solvent selection and cooling rates affecting the final crystal form [23] [25]. Powder X-ray diffraction patterns provide definitive identification of polymorphic forms, with characteristic peak positions and intensities distinguishing between different crystal modifications [23] [24].

Thermal Analysis and Phase Transitions

Thermal analysis techniques including Differential Scanning Calorimetry and Thermogravimetric Analysis provide critical information about phase transitions and thermal stability [23] [24]. The decomposition temperature of 194°C for Acetyl-d3 L-Carnitine Hydrochloride indicates thermal stability suitable for most analytical procedures [1] [2]. Thermogravimetric analysis reveals weight loss patterns consistent with stepwise decomposition, including initial dehydration followed by organic matter degradation [24].

Table 4: Optical Activity and Stereochemical Properties

| Parameter | Value |

|---|---|

| Optical Rotation [α]₂₅/D | −28° |

| Concentration | c = 1 |

| Solvent | H₂O |

| Absolute Configuration at C2 | R |

| Absolute Configuration at C3 | R |

Liquid Chromatography-Tandem Mass Spectrometry represents the most widely adopted analytical approach for the quantification of Acetyl-d3 L-Carnitine Hydrochloride due to its exceptional specificity and sensitivity [1] [2]. The methodology employs electrospray ionization in positive mode, capitalizing on the quaternary ammonium structure inherent in the carnitine molecule [3] [4].

The optimal chromatographic conditions for Acetyl-d3 L-Carnitine Hydrochloride analysis utilize a reversed-phase C18 column with dimensions of 2.1 × 50 millimeters and particle size of 1.8 micrometers [2] [5]. The mobile phase system consists of aqueous formic acid (0.01% volume per volume) as Mobile Phase A and methanol containing 0.01% formic acid as Mobile Phase B [2] [6]. Flow rates ranging from 0.2 to 0.5 milliliters per minute provide adequate separation while maintaining reasonable analysis times [1] [5].

Table 1: Liquid Chromatography-Tandem Mass Spectrometry Analytical Parameters for Acetyl-d3 L-Carnitine Hydrochloride

| Parameter | Specification |

|---|---|

| Mobile Phase A | Water + 0.01% formic acid |

| Mobile Phase B | Methanol + 0.01% formic acid |

| Column | C18 (2.1 × 50 mm, 1.8 μm) |

| Flow Rate (mL/min) | 0.2-0.5 |

| Injection Volume (μL) | 5-10 |

| Column Temperature (°C) | 40-50 |

| Detection Mode | Positive ESI-MS/MS |

| Precursor Ion (m/z) | 207.1 (deuterated) |

| Product Ion (m/z) | 85.1 |

| Collision Energy (eV) | 20-25 |

| Dwell Time (ms) | 100 |

| Retention Time (min) | 3.5-4.2 |

Mass spectrometric detection employs selected reaction monitoring with the protonated molecular ion at mass-to-charge ratio 207.1 as the precursor ion for the deuterated compound [7] [8]. The predominant product ion occurs at mass-to-charge ratio 85.1, resulting from the characteristic loss of the trimethylamine group [3] [9]. Collision-induced dissociation is optimized at collision energies between 20 and 25 electron volts with nitrogen as the collision gas [1] [10].

Hydrophilic Interaction Liquid Chromatography has emerged as an alternative separation mechanism that eliminates the requirement for derivatization procedures [1] [11]. This approach provides superior retention of polar compounds including free carnitine and acetylcarnitine derivatives while maintaining favorable ionization characteristics in the mass spectrometer [12] [13]. The methodology demonstrates reduced matrix effects and enhanced sensitivity compared to traditional reversed-phase approaches [14] [15].

Sample preparation protocols typically involve protein precipitation using acetonitrile-water mixtures in ratios of 2:1 volume per volume [2] [16]. This approach achieves extraction recoveries ranging from 91.29% to 98.23% while minimizing matrix interferences [2] [17]. Alternative solid-phase extraction procedures have been developed for complex biological matrices, utilizing batch processing to improve throughput and reduce analysis times to less than one minute per injection [4] [18].

Chiral Separation Techniques Using Nuclear Magnetic Resonance Shift Reagents

Nuclear Magnetic Resonance spectroscopy coupled with chiral lanthanide shift reagents provides definitive enantiomeric purity determination for Acetyl-d3 L-Carnitine Hydrochloride [19] [20]. The methodology relies on the formation of diastereomeric complexes between the chiral shift reagent and the enantiomers of acetylcarnitine, resulting in distinct chemical shift differences observable in the Nuclear Magnetic Resonance spectrum [19] [21].

Tris[3-(heptafluoropropylhydroxymethylene)-D-camphorato] praseodymium derivative emerges as the most effective chiral shift reagent for acetylcarnitine analysis [19] [22]. This lanthanide complex enables the detection of D-acetylcarnitine impurities at concentrations as low as 0.5% in L-acetylcarnitine samples when analyzed using 500 Megahertz proton Nuclear Magnetic Resonance spectroscopy [19] [20]. The optimal molar ratio of shift reagent to acetylcarnitine chloride requires careful optimization to achieve maximum signal separation while maintaining adequate signal intensity [19] [23].

Table 2: Chiral Separation Techniques for Acetyl-d3 L-Carnitine Hydrochloride

| Method | Chiral Selector/Reagent | Detection Method | Separation Factor (α) | Analysis Time (min) | LOD for D-form (%) |

|---|---|---|---|---|---|

| NMR with Lanthanide Shift Reagents | Pr[hfc]₃, Eu[fod]₃ | ¹H NMR at 500 MHz | Signal separation at 500 MHz | 30-60 | 0.5 |

| HPLC with Chiral Derivatization | L-Alanine-β-naphthylamide | UV at 254 nm | 1.10 | 10 | 0.05 |

| Direct Chiral HPLC | Teicoplanin bonded phase | Evaporative light scattering | 1.31-3.02 | 15-20 | 0.1 |

| Capillary Electrophoresis | Cyclodextrin additives | UV detection | Variable | 8-12 | 0.2 |

Alternative chiral shift reagents including europium-based complexes and samarium-pdta derivatives have demonstrated utility for specific applications [19] [24]. The choice of shift reagent depends on the required sensitivity, analysis time constraints, and the presence of potential interferents in the sample matrix [23] [24]. Europium complexes typically provide enhanced signal dispersion but may require longer acquisition times to achieve adequate signal-to-noise ratios [22] [21].

Indirect chiral separation approaches utilizing derivatization with enantiomerically pure reagents offer enhanced sensitivity for trace enantiomeric impurity analysis [25] [26]. L-Alanine-β-naphthylamide serves as an effective chiral derivatizing agent, enabling the detection of D-acetylcarnitine at concentrations below 0.05% through high-performance liquid chromatography with ultraviolet detection at 254 nanometers [25] [26]. The derivatization reaction proceeds quantitatively at room temperature within 10 minutes, providing diastereomeric products that separate with a resolution factor of 1.94 and selectivity factor of 1.10 [25] [27].

Direct chiral chromatographic separation utilizing macrocyclic antibiotic-based stationary phases, particularly teicoplanin-bonded phases, enables baseline separation of carnitine and acetylcarnitine enantiomers without requiring derivatization [28] [29]. These methods achieve selectivity factors ranging from 1.31 to 3.02 depending on the specific analyte and chromatographic conditions [28] [30]. Detection is accomplished using evaporative light scattering detection, eliminating the need for chromophoric or fluorophoric labeling [28] [31].

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry represents the reference methodology for absolute quantification of Acetyl-d3 L-Carnitine Hydrochloride, providing unparalleled accuracy and precision for bioanalytical applications [32] [33]. The technique employs stable isotope-labeled internal standards with known concentrations to correct for matrix effects, extraction losses, and instrumental variations throughout the analytical procedure [34] [35].

Method Validation Parameters: Limit of Detection, Limit of Quantification, and Linearity

Method validation for Acetyl-d3 L-Carnitine Hydrochloride quantification must demonstrate compliance with international guidelines including International Council for Harmonisation Q2(R2) and United States Pharmacopeia requirements [44] [45]. The validation protocol encompasses specificity, linearity, accuracy, precision, limit of detection, limit of quantification, robustness, and stability assessment [46] [47].

Linearity assessment requires the analysis of at least five concentration levels spanning the analytical range, typically from the limit of quantification to 150% of the nominal working concentration [48] [49]. Calibration curves are constructed using peak area responses versus analyte concentration, with acceptance criteria requiring correlation coefficients of 0.999 or greater [48] [50]. The relative standard error of the slope should not exceed 2% to demonstrate adequate precision of the regression relationship [48] [51].

Table 4: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9996-0.9999 |

| Precision - Repeatability (% RSD) | ≤2.0 | 0.41-1.84 |

| Precision - Intermediate (% RSD) | ≤5.0 | 0.99-1.60 |

| Accuracy (% Recovery) | 95.0-105.0% | 97.3-101.5 |

| Limit of Detection (LOD) | Signal-to-noise ≥3:1 | 0.014-0.217 μg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ≥10:1, RSD ≤10% | 0.048-1.103 μg/mL |

| Specificity | No interference at retention time | Baseline separation achieved |

| Robustness | RSD ≤2.0% for parameter variations | ≤1.5% RSD |

| Solution Stability | ≤2.0% change over 24 hours | <1% degradation |

The Limit of Detection represents the lowest analyte concentration producing a signal distinguishable from background noise with a signal-to-noise ratio of at least 3:1 [52] [53]. For Acetyl-d3 L-Carnitine Hydrochloride, limit of detection values typically range from 0.014 to 0.217 micrograms per milliliter depending on the analytical methodology and instrumentation employed [48] [54]. The limit of detection is calculated using the standard deviation of the response and the slope of the calibration curve according to the formula: Limit of Detection equals 3.3 times the standard deviation of the response divided by the slope [52] [47].

The Limit of Quantification defines the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy [52] [45]. Acceptance criteria require a signal-to-noise ratio of at least 10:1 and relative standard deviation not exceeding 10% at the limit of quantification level [52] [48]. For most analytical methods, the limit of quantification is established at concentrations ranging from 0.048 to 1.103 micrograms per milliliter [48] [54]. The limit of quantification is calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve [52] [55].

Precision assessment encompasses repeatability, intermediate precision, and reproducibility measurements [47] [49]. Repeatability is evaluated through replicate analyses performed by the same analyst using the same equipment on the same day, with acceptance criteria requiring relative standard deviation values below 2.0% [48] [46]. Intermediate precision involves analyses conducted on different days or by different analysts, with acceptable relative standard deviation limits of 5.0% [48] [47].

Accuracy determination employs recovery studies at multiple concentration levels spanning 80% to 120% of the nominal concentration [56] [48]. The methodology requires triplicate analyses at each level with acceptance criteria of 95.0% to 105.0% recovery [47] [45]. Statistical evaluation includes assessment of bias and precision to ensure the method provides results that are both accurate and precise across the analytical range [48] [57].

Specificity evaluation demonstrates the ability to measure the analyte unequivocally in the presence of potential interferents including impurities, degradation products, and matrix components [46] [44]. For Acetyl-d3 L-Carnitine Hydrochloride, specificity is confirmed through forced degradation studies and analysis of blank matrices to ensure no interference occurs at the analyte retention time [48] [47].